molecular formula C15H10FNO2 B1300956 1-(4-fluorobenzyl)-1H-indole-2,3-dione CAS No. 313245-18-0

1-(4-fluorobenzyl)-1H-indole-2,3-dione

Cat. No.: B1300956
CAS No.: 313245-18-0
M. Wt: 255.24 g/mol
InChI Key: PWIMVFQGGOJPDL-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzyl)-1H-indole-2,3-dione is an organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a fluorobenzyl group attached to the indole core

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various indole derivatives with potential biological activities.

    Biology: Indole derivatives, including 1-(4-fluorobenzyl)-1H-indole-2,3-dione, have been investigated for their antimicrobial, antiviral, and anticancer properties. They are used in biological assays to study their effects on different cell lines and microorganisms.

    Medicine: The compound has potential applications in drug discovery and development. It is explored for its pharmacological properties and its ability to interact with specific biological targets.

    Industry: Indole derivatives are used in the production of dyes, pigments, and other industrial chemicals. The unique properties of this compound make it suitable for various industrial applications.

Mechanism of Action

Target of Action

It’s worth noting that similar compounds, such as 4-(4-fluorobenzyl)piperidine, have been found to interact with beta-secretase 1 . This enzyme plays a crucial role in the production of beta-amyloid peptide in the brain, which is implicated in the development of Alzheimer’s disease.

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to a variety of biological effects . The interaction of the compound with its targets could lead to changes in cellular processes, but specific details are currently unavailable.

Biochemical Pathways

Indole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could potentially affect multiple biochemical pathways.

Pharmacokinetics

Similar compounds have been found to be rapidly and extensively metabolized . The compound’s ADME properties would significantly impact its bioavailability and therapeutic potential.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it’s plausible that the compound could have diverse effects at the molecular and cellular levels.

Preparation Methods

The synthesis of 1-(4-fluorobenzyl)-1H-indole-2,3-dione typically involves the reaction of 4-fluorobenzyl bromide with indole-2,3-dione under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(4-Fluorobenzyl)-1H-indole-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common reagents and conditions used in these reactions include organic solvents (e.g., DMF, dichloromethane), bases (e.g., potassium carbonate, sodium hydroxide), and catalysts (e.g., palladium catalysts for coupling reactions). The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

1-(4-Fluorobenzyl)-1H-indole-2,3-dione can be compared with other similar compounds, such as:

    1-(4-Fluorobenzyl)-1H-indole-3-carboxamide: This compound has a carboxamide group instead of the dione group, leading to different chemical and biological properties.

    1-(4-Fluorobenzyl)-1H-indole-2-carboxylic acid:

    1-(4-Fluorobenzyl)-1H-indole-3-carboxylic acid: Similar to the previous compound, but with the carboxylic acid group at a different position on the indole ring.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the dione group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FNO2/c16-11-7-5-10(6-8-11)9-17-13-4-2-1-3-12(13)14(18)15(17)19/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWIMVFQGGOJPDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=O)N2CC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90364688
Record name 1-(4-fluorobenzyl)-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90364688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313245-18-0
Record name 1-(4-fluorobenzyl)-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90364688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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